

Application Notes and Protocols: 1,1-Dimethylurea Moiety in Herbicide Synthesis

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Compound of Interest

Compound Name: 1,1-Dimethylurea

Cat. No.: B1221719

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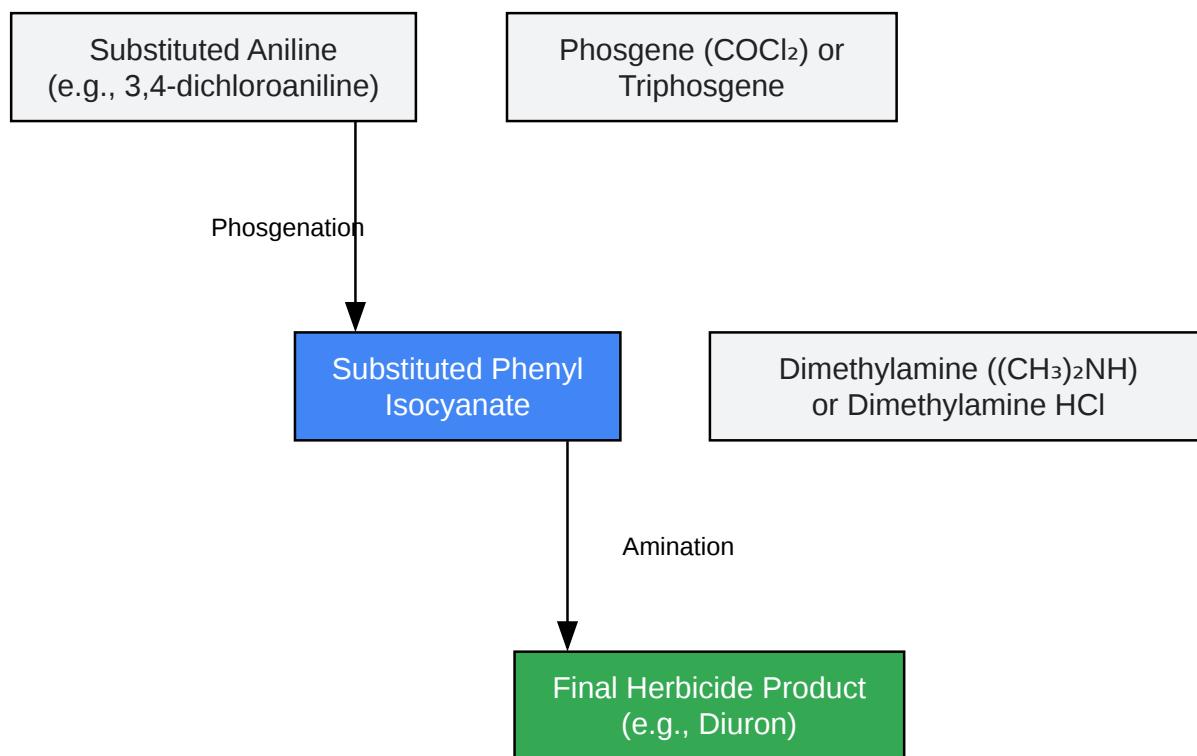
Introduction

The **1,1-dimethylurea** functional group is a cornerstone in the chemical structure of numerous highly effective phenylurea herbicides. These compounds are widely utilized in agriculture to control a broad spectrum of annual and perennial weeds by inhibiting photosynthesis at the photosystem II level.^{[1][2]} Herbicides such as Diuron, Isoproturon, and Linuron feature this core structure, which is critical to their biological activity. While **1,1-dimethylurea** itself can be synthesized and used as a chemical intermediate, the most prevalent and industrially significant method for producing these herbicides involves the reaction of a substituted phenyl isocyanate with a source of dimethylamine.^{[1][3]} This document provides detailed application notes and experimental protocols for the synthesis of key herbicides containing the **1,1-dimethylurea** moiety.

General Synthesis Pathway for Phenylurea Herbicides

The industrial synthesis of phenylurea herbicides predominantly follows a two-step process. The first step involves the formation of a substituted phenyl isocyanate from a corresponding aniline derivative. This is commonly achieved by reacting the aniline with phosgene or a phosgene equivalent like triphosgene.^{[1][4]} The resulting isocyanate is a highly reactive intermediate.

The second step is the aminating reaction, where the phenyl isocyanate is treated with dimethylamine to yield the final N,N-dimethyl-N'-phenylurea herbicide.^{[3][5]} This reaction is typically rapid and high-yielding.



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Caption: General workflow for the synthesis of phenylurea herbicides.

I. Synthesis of Diuron (3-(3,4-dichlorophenyl)-1,1-dimethylurea)

Diuron is a broad-spectrum herbicide used for pre-emergent weed control in various crops and non-crop areas.^{[1][6]} Its synthesis is a classic example of the reaction between a dichlorinated phenyl isocyanate and dimethylamine.

Experimental Protocol

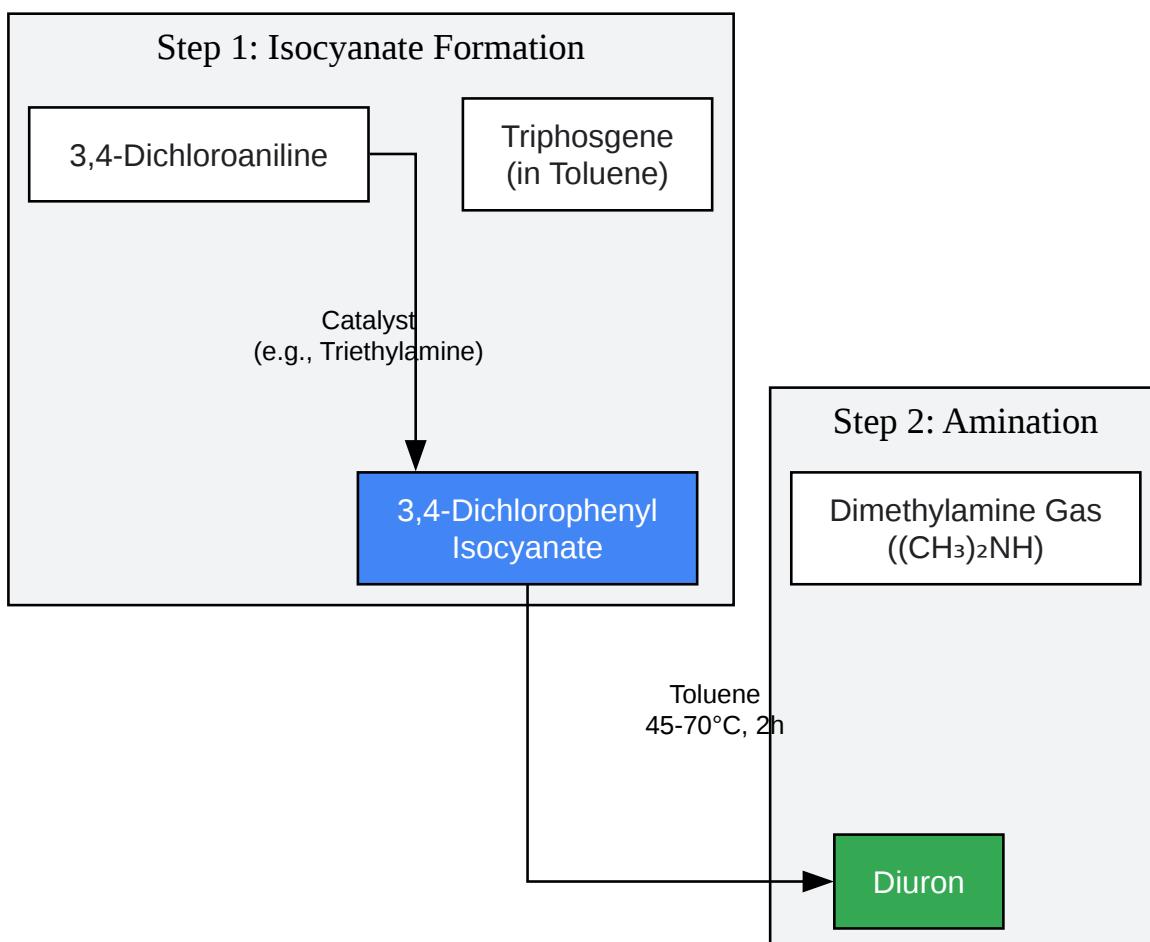
This protocol is based on methods described in chemical patents and synthesis literature.^{[1][4][5]}

Step 1: Preparation of 3,4-Dichlorophenyl Isocyanate

- In a three-necked flask equipped with a mechanical stirrer, thermometer, and constant pressure funnel, add triphosgene and a suitable solvent such as toluene.[4]
- Stir the mixture to dissolve the triphosgene.
- Separately, dissolve 3,4-dichloroaniline and a catalyst (e.g., triethylamine or pyridine) in the same solvent.[4]
- Slowly add the 3,4-dichloroaniline solution to the triphosgene solution while maintaining the reaction temperature.
- After the addition is complete, continue stirring until the reaction is complete (monitored by TLC or GC). The product is 3,4-dichlorophenyl isocyanate in solution.

Step 2: Synthesis of Diuron

- The solution of 3,4-dichlorophenyl isocyanate from Step 1 is warmed to 45-70°C.[4]
- Dry dimethylamine gas is passed into the solution until the pH of the system reaches 8-9.[4] Alternatively, a solution of dimethylamine in toluene can be used, with the reaction temperature kept below 15°C.[6]
- The reaction mixture is stirred for approximately 2 hours at a constant temperature (e.g., 65°C).[4] The reaction progress should be monitored to ensure the consumption of the isocyanate is below 0.1 wt%.[5]
- Upon completion, the mixture is cooled, and the precipitated solid is collected by suction filtration.
- The filter cake is dried to obtain the final Diuron product.



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Caption: Synthesis pathway for the herbicide Diuron.

Quantitative Data for Diuron Synthesis

Parameter	Value	Reference
Reactants (Step 2)		
3,4-Dichlorophenyl Isocyanate	68.6 kg	[5]
Toluene (Solvent)	220 kg	[5]
Dimethylamine Gas	18.10 kg	[5]
Reaction Conditions		
Temperature	60°C	[5]
Reaction Time	2 hours	[5]
Product		
Diuron Solid	82.65 kg	[5]
Purity	99.3%	[5]
Yield	94.8%	[5]

II. Synthesis of Isoproturon (3-(4-isopropylphenyl)-1,1-dimethylurea)

Isoproturon is a selective, systemic herbicide used to control annual grasses and broad-leaved weeds in cereal crops.[2] Its synthesis follows a similar pathway to Diuron, starting from 4-isopropylaniline.

Experimental Protocol

This protocol is derived from methods described in patents and chemical literature.[2][3][7]

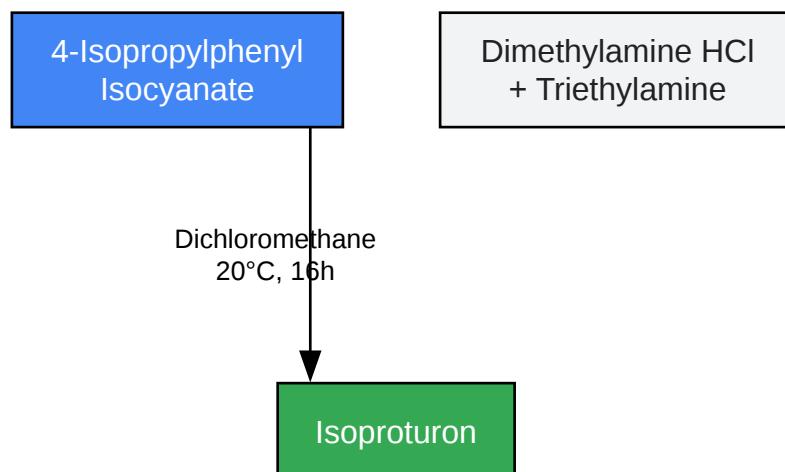
Method 1: From Isocyanate

- Preparation of 4-isopropylphenyl isocyanate: This intermediate is typically prepared by reacting 4-isopropylaniline (p-cumidine) with phosgene.[8]

- Synthesis of Isoproturon: Under a nitrogen atmosphere, suspend dimethylamine hydrochloride (3.72 mmol) in a solvent like carbon tetrachloride or dichloromethane (5 ml).[3]
[7]
- Stir for 10 minutes, then slowly add a solution of 4-isopropylphenyl isocyanate (3.10 mmol) in the same solvent (2 ml).
- Continue stirring for 20 minutes.
- Slowly add a solution of an organic base, such as triethylamine (6.20 mmol), in the solvent (2 ml).[3][7]
- Allow the reaction to proceed at 20°C for 16 hours.
- Monitor the reaction by TLC until the isocyanate is completely converted.
- Quench the reaction by adding water (20 ml) and extract the product with dichloromethane (3 x 20 ml).
- Wash the combined organic phases with water and saturated brine, then dry over anhydrous sodium sulfate.
- Concentrate the solution and recrystallize the crude product from dichloromethane to obtain pure Isoproturon crystals.[3][7]

Method 2: Non-Phosgene Route

- Preparation of N-4-isopropyl phenyl urea: A solution of 4-isopropylaniline (0.2 mol) in hydrochloric acid and water is mixed with urea (0.3 mol) and refluxed for 2 hours at 95-110°C. The intermediate product crystallizes upon cooling.[9]
- Synthesis of Isoproturon: The intermediate N-4-isopropyl phenyl urea (0.2 mol) is mixed with xylene (300 ml) and a 33% aqueous solution of dimethylamine (approx. 0.4 mol). The mixture is heated at 100-300°C for 3 hours. After cooling, the Isoproturon crystals are collected by filtration, washed, and dried.[9]

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Caption: Synthesis of Isoproturon via the isocyanate pathway.

Quantitative Data for Isoproturon Synthesis (Method 1)

Parameter	Value	Reference
Reactants		
4-isopropylphenyl isocyanate	500 mg (3.10 mmol)	[7]
Dimethylamine hydrochloride	303 mg (3.72 mmol)	[7]
Triethylamine	627 mg (6.20 mmol)	[7]
Solvent (Carbon Tetrachloride)	~9 ml	[7]
Reaction Conditions		
Temperature	20°C	[7]
Reaction Time	16 hours	[7]
Product		
Isoproturon	486 mg	[7]
Yield	76%	[7]
Melting Point	153-155°C	[9]

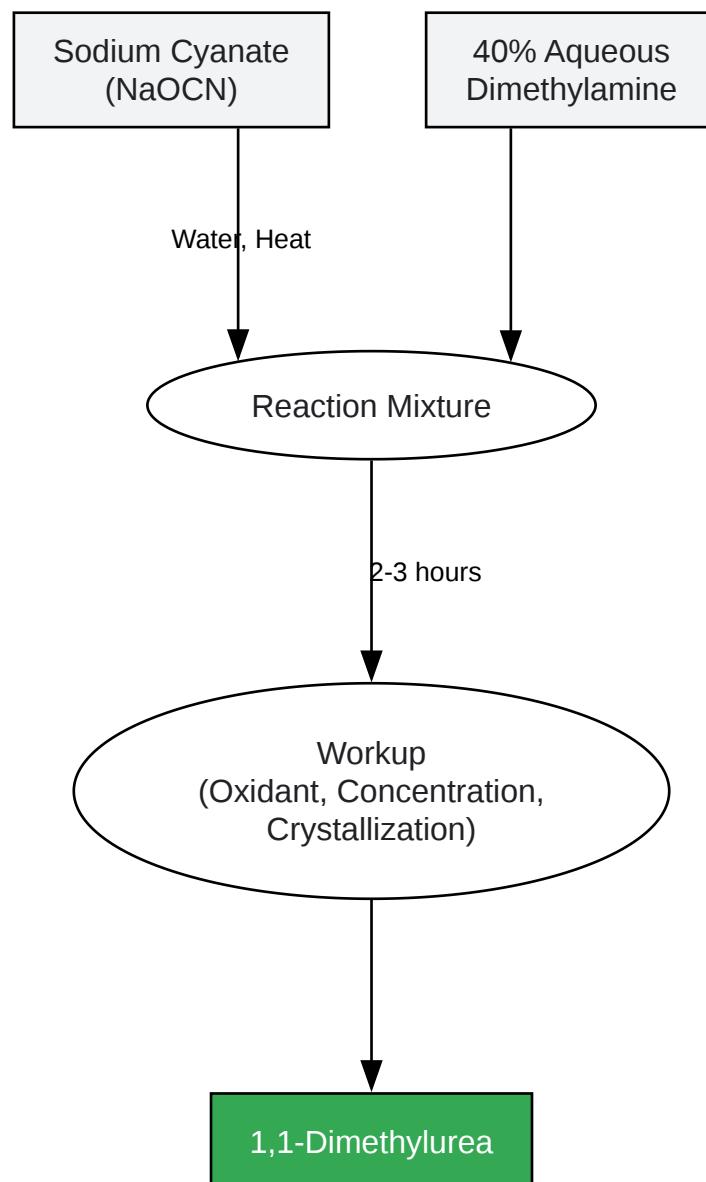
III. Synthesis of 1,1-Dimethylurea

While not a herbicide itself, **1,1-dimethylurea** is the parent compound for this class of herbicides and an important chemical intermediate.[10] Its synthesis provides context for the formation of the dimethylurea functional group.

Experimental Protocol

This protocol is based on a method for producing high-purity **1,1-dimethylurea**.[11]

- Add sodium cyanate (390g) and purified water (150 ml) to a three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and reflux condenser.
- Begin stirring and heating.
- Add 40% aqueous dimethylamine solution (676g). The solution may contain small amounts of benzaldehyde and ascorbic acid as stabilizers or impurity removers.[11]
- Maintain the reaction at a constant temperature with stirring for 2-3 hours.
- After the reaction is complete, add a small amount of sodium hypochlorite and 1% sodium bicarbonate solution and stir for 25 minutes.
- Concentrate the solution under reduced pressure.
- Cool the concentrated solution to induce crystallization.
- Collect the crystals by centrifugal separation.
- Recrystallize the product from water and dry under vacuum to obtain pure **1,1-dimethylurea**.

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Caption: Experimental workflow for the synthesis of **1,1-Dimethylurea**.

Quantitative Data for **1,1-Dimethylurea** Synthesis

Parameter	Value	Reference
Reactants		
Sodium Cyanate	390g	[11]
40% Dimethylamine (aq)	676g	[11]
Purified Water	150 ml	[11]
Product		
1,1-Dimethylurea	447g	[11]
Melting Point	179-181.5°C	[11]

Conclusion

The **1,1-dimethylurea** scaffold is fundamental to a significant class of phenylurea herbicides. The primary synthetic route to these valuable agrochemicals involves the reaction of substituted phenyl isocyanates with dimethylamine. The protocols provided herein detail reliable methods for the laboratory-scale synthesis of Diuron and Isoproturon, offering high yields and purity. Understanding these synthetic pathways is crucial for researchers in crop protection, environmental science, and chemical process development. The methods are robust, well-documented, and serve as a foundation for the development of new analogs and manufacturing processes.

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